
N-methyl-1-(3-nitrophenyl)methanamine
Overview
Description
N-methyl-1-(3-nitrophenyl)methanamine (C₈H₁₀N₂O₂, MW 166.18) is a secondary amine featuring a nitro-substituted phenyl group and a methylamino side chain. Its structure is defined by the SMILES notation CNCC1=CC(=CC=C1)[N+](=O)[O-], with the nitro group at the meta position on the aromatic ring . This compound is synthesized via methods such as reductive amination or electrochemical oxidative cleavage, yielding derivatives like 3-nitrobenzaldehyde (38% yield under metal-free electrochemical conditions) . Its reactivity in catalytic N-formylation reactions using AuPd–Fe₃O₄ nanoparticles achieves 69% efficiency, outperforming monometallic catalysts .
Preparation Methods
The synthesis of N-methyl-1-(3-nitrophenyl)methanamine often involves the use of nitroarenes as starting materials. One common method is the direct methylation of nitroarenes using methanol as a green methylating agent, with a palladium catalyst system. This method is environmentally friendly and can be adapted for the synthesis of this compound by choosing the appropriate nitroarene precursor.
Chemical Reactions Analysis
N-methyl-1-(3-nitrophenyl)methanamine undergoes various chemical reactions due to the presence of nitro and amino groups. These reactions include:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The amino group can undergo oxidation to form corresponding benzoic acids.
Common reagents used in these reactions include palladium catalysts for methylation, reducing agents for nitro group reduction, and oxidizing agents for amino group oxidation. The major products formed from these reactions are N-methyl-arylamines and benzoic acids.
Scientific Research Applications
Organic Chemistry
N-Methyl-1-(3-nitrophenyl)methanamine serves as an intermediate compound in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution makes it valuable for creating derivatives used in pharmaceuticals and materials science.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Reduction of the nitro group to an amine | Potassium permanganate, chromium trioxide |
Reduction | Formation of amine derivatives | Hydrogen gas with palladium catalyst |
Electrophilic Substitution | Halogenation or further nitration | Halogens (Cl, Br) with Lewis acid |
Biological Research
The compound is investigated for its potential biological activity , including:
- Antibacterial properties against strains like Escherichia coli and Staphylococcus aureus.
- Induction of apoptosis in cancer cells, suggesting a role in cancer treatment research.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for:
- Development of new pharmaceuticals as a precursor.
- Potential use in drug formulations targeting specific biological pathways.
Case Study 1: Antibacterial Activity
A study demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Cancer Cell Apoptosis
Research indicated that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways. This finding supports its potential development as an anticancer agent.
Limitations and Future Directions
Despite its promising applications, there are limitations:
- Solubility Issues : Low solubility in water restricts its use in aqueous environments.
- Toxicity Data : Limited information on toxicity necessitates further safety evaluations.
Future research could focus on:
- Enhancing solubility for broader applications.
- Comprehensive toxicity studies to ensure safe usage in medical contexts.
- Exploring additional biological activities that could lead to novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-methyl-1-(3-nitrophenyl)methanamine involves its interaction with molecular targets and pathways related to its functional groups. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The amino group can also undergo oxidation to form benzoic acids, which are involved in detoxification processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The nitro group in N-methyl-1-(3-nitrophenyl)methanamine is electron-withdrawing, significantly influencing electronic and steric properties. Below is a comparison with analogs:
Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
This compound | 3-Nitrophenyl | C₈H₁₀N₂O₂ | 166.18 | Meta-nitro group; polar, electron-deficient |
N-methyl-1-(naphthalen-1-yl)methanamine | Naphthyl | C₁₂H₁₃N | 171.24 | Bulky, lipophilic aromatic system |
N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine | 4-Methoxybenzyl + 3-nitrophenyl | C₁₅H₁₆N₂O₃ | 272.30 | Electron-donating methoxy group; increased steric hindrance |
N-methyl-1-(thieno[3,2-c]oxepin-4-yl)methanamine (Compound 26) | Thieno-oxepin ring | C₁₀H₁₃NOS | 211.28 | Sulfur-containing heterocycle; improved solubility |
N-methyl-1-(2-methylthiazol-4-yl)methanamine | Thiazole | C₆H₉N₂S | 141.21 | Nitrogen-sulfur heterocycle; H-bond acceptor |
Reactivity and Catalytic Performance
N-Formylation Efficiency :
Electrochemical Cleavage :
Physical and Solubility Properties
- Polarity: The nitro group increases polarity, reducing solubility in non-polar solvents compared to naphthyl or methoxy-substituted analogs .
- Salt Formation : The hydrochloride salt (C₈H₁₀N₂O₂·HCl) enhances aqueous solubility, critical for pharmaceutical applications .
- Lipophilicity : LogP values (predicted) for the nitro derivative (~1.2) are lower than naphthyl-substituted analogs (~3.5), impacting membrane permeability .
Key Research Findings
Catalytic Synergy : The AuPd alloy catalyst enhances N-formylation yields for nitro-substituted methanamines by balancing electronic activation and steric accessibility .
Electrochemical Stability : The nitro group’s electron-withdrawing nature stabilizes intermediates during oxidative cleavage, albeit at lower yields compared to electron-rich analogs .
Biological Relevance : Bulky substituents (e.g., naphthyl) improve antifungal activity by enhancing hydrophobic interactions, while polar groups (nitro, methoxy) favor synthetic applications .
Biological Activity
N-Methyl-1-(3-nitrophenyl)methanamine, a compound characterized by the presence of a nitro group on a phenyl ring, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
This compound is an aromatic amine derivative. The synthesis typically involves the reaction of 3-nitrobenzylamine with methylating agents. The structural formula can be represented as follows:
This compound features a methyl group attached to the nitrogen atom and a nitro group on the aromatic ring, which influences its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against bacterial strains such as Staphylococcus epidermidis and Escherichia coli .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | 350 |
Bacillus cereus | 500 |
Pseudomonas aeruginosa | 1000 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines (e.g., A549, T47D, L929) revealed that this compound does not significantly alter cell proliferation at tested concentrations. This suggests a favorable safety profile for potential therapeutic applications .
The biological activity of this compound may be attributed to its ability to interact with cellular targets, potentially disrupting metabolic processes in bacteria. The presence of the nitro group is known to enhance electron affinity, which may contribute to its antimicrobial efficacy by inducing oxidative stress in microbial cells .
Case Studies and Research Findings
Recent studies have explored various derivatives of nitrophenylmethanamine compounds, highlighting their potential in different biological contexts:
- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell growth, indicating that modifications to the core structure can lead to enhanced therapeutic effects .
- Nonlinear Optical Properties : Research has also investigated the nonlinear optical (NLO) properties of related compounds, suggesting that the electronic structure influenced by the nitro and methyl groups could be harnessed for applications in photonics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-methyl-1-(3-nitrophenyl)methanamine, and what are their critical reaction parameters?
- Answer : A key synthetic route involves reductive amination or coupling reactions. For example, electrochemical oxidative cleavage of the benzyl C–N bond in this compound under metal-free conditions yields 3-nitrobenzaldehyde with a 38% yield, using column chromatography (PE:EA = 10:1) for purification . Another approach includes reacting amines with nitroaryl halides in the presence of catalysts like zinc chloride, as seen in analogous benzimidazole-containing thiazolidinone syntheses . Critical parameters include solvent choice, temperature control, and catalyst selection to optimize yield and minimize side reactions.
Q. How can researchers validate the structural identity and purity of this compound?
- Answer : Spectroscopic techniques are essential:
- 1H/13C NMR : Characteristic peaks include aromatic protons (δ ~7.7–8.7 ppm for nitrophenyl) and methylene/methyl groups (δ ~2.3–3.5 ppm). For example, the methylene group in similar compounds appears at δ 3.54 ppm .
- Mass Spectrometry : ESI-MS or HR-ESI-MS confirms molecular weight (e.g., observed m/z 331.1023 for a related thiazole derivative) .
- Chromatography : Purity ≥98% is typically verified via HPLC or TLC, as noted in reagent specifications .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the electrochemical oxidative cleavage of this compound?
- Answer : Electrochemical cleavage under metal-free conditions (e.g., using DMSO as a solvent) generates nitrobenzaldehyde via selective C–N bond scission. This method avoids toxic metal catalysts and aligns with green chemistry principles. The reaction mechanism likely involves radical intermediates, supported by cyclic voltammetry and controlled potential electrolysis studies. Yield optimization requires balancing electrode materials (e.g., graphite) and voltage settings .
Q. How do electronic effects of the 3-nitro substituent influence the reactivity and derivatization potential of this compound?
- Answer : The nitro group’s strong electron-withdrawing nature enhances electrophilic aromatic substitution reactivity at the meta position. This property facilitates coupling reactions (e.g., amide formation with carboxylic acids ) or reductions to form aminophenyl derivatives. Computational studies (DFT) can predict sites for nucleophilic attack, while Hammett parameters quantify substituent effects on reaction rates .
Q. What strategies address discrepancies in biological activity data for structurally modified analogs of this compound?
- Answer : Contradictions may arise from differences in assay conditions (e.g., microbial strains, pH) or substituent positioning. Systematic approaches include:
- SAR Studies : Comparing analogs with varied substituents (e.g., replacing nitro with methoxy or halogens) to identify pharmacophores .
- Bioassay Standardization : Using established protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility.
- Computational Modeling : Docking studies to predict binding affinities with target proteins (e.g., bacterial enzymes) .
Q. Methodological Considerations
Properties
IUPAC Name |
N-methyl-1-(3-nitrophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPAPKLGADEFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941258 | |
Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19499-61-7 | |
Record name | Benzenemethanamine, N-methyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019499617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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